2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole)

Asymmetric catalysis Aziridination Enantioselective synthesis

2,2′-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) (CAS 649536‑59‑4) is the unsubstituted parent member of the rigid‑backbone 1,8‑anthracene‑linked bis‑oxazoline (AnBOX) ligand family [REFS‑1]. It possesses a C₂‑symmetric architecture in which two 4,5‑dihydro‑1,3‑oxazole rings are directly fused to the 1‑ and 8‑positions of a planar anthracene scaffold.

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
CAS No. 649536-59-4
Cat. No. B12602367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole)
CAS649536-59-4
Molecular FormulaC20H16N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NCCO5
InChIInChI=1S/C20H16N2O2/c1-3-13-11-14-4-2-6-16(20-22-8-10-24-20)18(14)12-17(13)15(5-1)19-21-7-9-23-19/h1-6,11-12H,7-10H2
InChIKeyZLNVTTLNVCRWMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) (CAS 649536‑59‑4): Procurement-Relevant Structural and Functional Baseline


2,2′-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) (CAS 649536‑59‑4) is the unsubstituted parent member of the rigid‑backbone 1,8‑anthracene‑linked bis‑oxazoline (AnBOX) ligand family [REFS‑1]. It possesses a C₂‑symmetric architecture in which two 4,5‑dihydro‑1,3‑oxazole rings are directly fused to the 1‑ and 8‑positions of a planar anthracene scaffold. This motif imposes a fixed bite angle and an extended aromatic surface capable of engaging in directional π‑stacking interactions with substrates, a structural feature that fundamentally distinguishes it from conventional bis‑oxazoline ligands built on flexible methylene or cyclohexane backbones [REFS‑2].

Why Generic Bis‑oxazoline Ligands Cannot Substitute 2,2′-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole)


Bis‑oxazoline ligands bearing flexible methylene, dimethylmethylene, or cyclohexane backbones cannot replicate the performance profile of the anthracene‑linked scaffold because they lack the extended aromatic surface that drives productive substrate‑ligand π‑stacking interactions [REFS‑1]. This π‑stacking is not merely a supporting contact; it is the dominant stereodifferentiating element that inverts the sense of asymmetric induction relative to the widely used Evans bis‑oxazoline ligands and imparts a characteristic substrate‑dependent enantioselectivity pattern [REFS‑2]. Procuring a generic bis‑oxazoline with an aliphatic or monocyclic aromatic backbone therefore forfeits both the absolute level of enantiocontrol and the unique catalyst‑recycling opportunity afforded by the anthracene‑tagged architecture [REFS‑3].

Quantitative Differentiation Evidence: 2,2′-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) vs. Closest Analogues


Enantioselectivity Inversion vs. Evans Bis‑oxazoline Ligands in Asymmetric Aziridination

The AnBOX–CuOTf complex delivers aziridination products with the opposite absolute configuration to that obtained with the benchmark Evans bis‑oxazoline ligands under identical conditions [REFS‑1]. For chalcone substrates, the AnBOX system achieves up to >99 % ee, whereas the Evans ligands afford the antipodal enantiomer as the major product. This reversal is a direct consequence of the anthracene‑mediated π‑stacking interaction and cannot be reproduced by any bis‑oxazoline lacking a comparable extended aromatic surface [REFS‑2].

Asymmetric catalysis Aziridination Enantioselective synthesis

Substituent‑Dependent Enantioselectivity: A Diagnostic Signature of the Anthracene Backbone

The AnBOX‑catalysed aziridination displays a pronounced substituent‑dependent enantioselectivity that is absent in cyclohexane‑linked bis‑oxazoline (cHBOX) systems [REFS‑1]. With electron‑donating substituents on the chalcone aryl ring, ee values exceed 95 %, whereas electron‑withdrawing groups reduce ee to approximately 70 % [REFS‑2]. By contrast, the cHBOX ligand (S,S)‑1,2‑bis[(S)‑(4‑phenyl)oxazolin‑2‑yl]cyclohexane delivers >99 % ee across all chalcone substrates regardless of electronic character [REFS‑1]. This mechanistic fingerprint confirms that the anthracene scaffold actively participates in enantiocontrol through π‑stacking, rather than serving as a passive spacer.

Structure‑selectivity relationship π‑Stacking Ligand design

Catalyst Recycling via Charge‑Transfer Complexation: A Unique Operational Advantage

The electron‑rich anthracene moiety of this ligand enables quantitative catalyst recovery through formation of a charge‑transfer complex with 2,4,7‑trinitrofluoren‑9‑one (TNF), followed by precipitation with pentane. In the asymmetric Henry reaction, the anthracene‑modified bis‑oxazoline–Cu complex was recycled over five consecutive cycles with no loss of enantioselectivity (≥90 % ee maintained throughout) [REFS‑1]. Bis‑oxazoline ligands lacking an anthracene or equivalent polyaromatic tag cannot participate in this non‑covalent recovery protocol, necessitating chromatographic separation or aqueous work‑up for catalyst removal.

Catalyst recovery Green chemistry Heterogeneous catalysis

Mass Spectrometric Fragmentation Signature for Identity Verification

Under electron‑impact ionisation, 1,8‑bis[4‑substituted‑(oxazolin‑2‑yl)]anthracenes undergo a characteristic ring‑contraction rearrangement involving loss of an RCH=CH₂ fragment to form a diagnostic 1‑oxazirinyl‑8‑(oxazolin‑2‑yl)anthracene ion [REFS‑1]. This fragmentation pathway is unique to the 1,8‑anthracene‑bridged geometry and is not observed for bis‑oxazolines with methylene, ethylene, benzene, or cyclohexane backbones, providing a rapid mass‑spectrometric method to confirm structural identity and differentiate from common analogues that may co‑elute under HPLC conditions.

Analytical characterisation Mass spectrometry Quality control

C₂‑Symmetric Rigid Bite Angle: Conformational Pre‑organisation vs. Flexible‑Backbone Bis‑oxazolines

The 1,8‑substitution pattern on anthracene enforces a well‑defined N–Cu–N bite angle that is intrinsically larger and more rigid than that of methylene‑bridged (∼109° flexible) or cyclohexane‑bridged (∼90° constrained) bis‑oxazolines [REFS‑1]. Although direct crystallographic bite‑angle data for the Cu(I) complex of the unsubstituted AnBOX parent have not been deposited in the CSD, the structurally characterised (4S,4′S)‑diisopropyl AnBOX–Cu(I) complex reveals a geometry in which the copper centre is positioned significantly above the anthracene plane, creating an open chiral pocket that favours si‑face approach of chalcone substrates—the opposite enantiofacial selectivity to that observed with Evans ligands [REFS‑2]. This pre‑organised geometry eliminates the entropic penalty associated with backbone conformational searching in flexible bis‑oxazolines, contributing to the high catalytic activity observed even at low catalyst loadings.

Ligand geometry Chelate effect Coordination chemistry

Procurement‑Relevant Application Scenarios for 2,2′-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) Based on Quantitative Evidence


Asymmetric Aziridination for Chiral Building‑Block Libraries Requiring Both Enantiomeric Series

Medicinal chemistry and natural‑product synthesis groups generating chiral aziridine libraries can use the AnBOX scaffold to access both enantiomeric series from a single enantiomer of the chiral amino alcohol precursor [REFS‑1]. The >99 % ee and opposite absolute configuration relative to Evans ligands (Section 3, Evidence 1) means that a laboratory already equipped with standard Evans bis‑oxazoline catalysts can double its accessible chiral space by procuring the anthracene‑linked analogue without investing in the opposite enantiomer of the amino alcohol starting material.

Mechanistic Studies of π‑Stacking‑Driven Asymmetric Induction

The pronounced substituent‑dependent enantioselectivity fingerprint (Δ ≈ 30 % ee between electron‑donating and electron‑withdrawing chalcones; Section 3, Evidence 2) makes this compound an ideal probe for physical‑organic investigations of arene–arene interactions in catalytic asymmetric processes [REFS‑2]. No other commercially available bis‑oxazoline scaffold exhibits this diagnostic electronic‑response behaviour, positioning the anthracene‑linked core as the ligand of choice for academic groups studying π‑stacking contributions to enantioselectivity.

Multi‑Cycle Catalyst Reuse in Asymmetric Henry and Related Nitroaldol Processes

Process development laboratories aiming to implement asymmetric Henry reactions with catalyst recycling can leverage the charge‑transfer complexation recovery protocol (Section 3, Evidence 3), which achieves ≥90 % ee over 5 consecutive cycles [REFS‑3]. The anthracene tag is the structural prerequisite for this non‑covalent recovery strategy; bis‑oxazoline ligands with simpler aromatic or aliphatic backbones are incompatible with the TNF‑precipitation workflow, making procurement of the anthracene‑linked core essential for this green‑chemistry application.

Incoming QC Identity Confirmation via Diagnostic EI‑MS Fragmentation

Quality‑control units receiving shipments of bis‑oxazoline ligands can use the unique ring‑contraction fragmentation pathway (Section 3, Evidence 4) as a rapid, instrument‑agnostic identity test [REFS‑4]. The absence of this diagnostic ion pattern immediately flags mis‑shipped or incorrectly synthesised material before it enters the synthetic workflow, reducing the risk of failed catalytic reactions due to ligand identity errors.

Quote Request

Request a Quote for 2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.